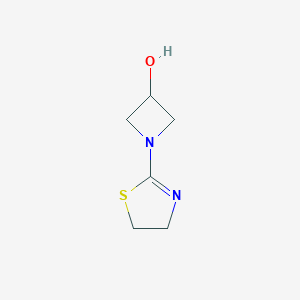

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c9-5-3-8(4-5)6-7-1-2-10-6/h5,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRPTNRHTKKATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450764 | |

| Record name | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161715-27-1 | |

| Record name | 1-(4,5-Dihydro-2-thiazolyl)-3-azetidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 4,5 Dihydrothiazol 2 Yl Azetidin 3 Ol

Retrosynthetic Analysis of the 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol Core Structure

A retrosynthetic analysis of this compound suggests a primary disconnection at the C-N bond between the azetidine (B1206935) nitrogen and the C2-position of the dihydrothiazole ring. This leads to two key synthons: a 3-hydroxyazetidine and a 2-substituted-4,5-dihydrothiazole precursor. The forward synthesis would then involve the coupling of these two fragments.

The 3-hydroxyazetidine synthon can be derived from more readily available starting materials through various ring-formation strategies. Similarly, the 4,5-dihydrothiazole ring can be constructed from acyclic precursors. This retrosynthetic approach allows for a modular synthesis, where each heterocyclic component can be prepared and potentially modified independently before their final assembly.

Multi-Step Synthesis Approaches for this compound

The multi-step synthesis of this compound is conceptually divided into the formation of the azetidine and dihydrothiazole rings, followed by their condensation.

Azetidine Ring Formation Methodologies

The azetidine ring, a four-membered nitrogen heterocycle, is a strained system, and its synthesis requires specific strategies. nih.gov The presence of a hydroxyl group at the 3-position adds another layer of complexity.

Several methods have been developed for the synthesis of 3-hydroxyazetidine scaffolds. A common approach involves the use of epichlorohydrin (B41342) as a starting material. For instance, reaction of epichlorohydrin with an appropriate amine, such as benzylamine (B48309) or benzhydrylamine, leads to a ring-opened intermediate which can then undergo base-mediated cyclization to form the N-protected 3-hydroxyazetidine. google.com The protecting group can subsequently be removed to yield the free 3-hydroxyazetidine. google.com

Another strategy involves the photochemical Norrish-Yang reaction of 2-amino ketones, which can provide access to 3-hydroxyazetidines in good yields. researchgate.net This method offers a different disconnection approach, starting from α-amino ketones.

Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. frontiersin.org This method could be adapted for the synthesis of 3-hydroxyazetidine precursors.

| Starting Material | Reagents | Product | Key Features |

| Epichlorohydrin and Benzylamine | 1. Water, 0-5 °C; 2. Base | N-Benzyl-3-hydroxyazetidine | Two-step process, readily available starting materials. google.com |

| 2-Amino Ketones | Light (photochemical) | 3-Hydroxyazetidines | Utilizes a Norrish-Yang cyclization. researchgate.net |

| cis-3,4-Epoxy Amines | La(OTf)3 | Substituted Azetidines | Catalytic, regioselective ring opening. frontiersin.org |

Achieving stereocontrol in the synthesis of substituted azetidines is crucial for their application in medicinal chemistry. Stereoselective methods often employ chiral auxiliaries or asymmetric catalysis. For example, chiral N-propargylsulfonamides can be converted to chiral azetidin-3-ones via a gold-catalyzed oxidative cyclization, with the resulting ketone being a versatile intermediate for further functionalization to a 3-hydroxyazetidine. nih.gov

Asymmetric reduction of prochiral azetinyl-carboxylic acids, formed from unsaturated precursors, using chiral metal complexes can lead to enantioenriched azetidine carboxylic acids. acs.orgnih.gov While not directly yielding a 3-hydroxyazetidine, this demonstrates a viable strategy for controlling stereochemistry in the azetidine ring, which could be adapted.

| Precursor | Catalyst/Reagent | Product | Stereochemical Control |

| Chiral N-propargylsulfonamides | Gold catalyst | Chiral Azetidin-3-ones | Substrate-controlled stereoselectivity. nih.gov |

| Azetinyl-carboxylic acids | Chiral Ruthenium complexes | Enantioenriched Azetidinyl-carboxylic acids | Catalyst-controlled asymmetric reduction. acs.orgnih.gov |

Dihydrothiazole Ring Synthesis and Functionalization

The 4,5-dihydrothiazole (thiazoline) ring is a five-membered heterocycle containing sulfur and nitrogen atoms. Unlike the aromatic thiazole (B1198619), the dihydrothiazole is non-aromatic. nih.gov

The synthesis of 4,5-dihydrothiazoles typically involves the cyclization of acyclic precursors. A well-established method is the reaction of thioamides with α-haloketones or related compounds. nih.gov For the specific case of a 2-substituted-4,5-dihydrothiazole, the cyclization of an N-allylthioamide derivative can be employed. nih.gov

Another approach involves the [3+2] annulation of 1,4-dithiane-2,5-diol (B140307) with thioamides in the presence of a base like triethylamine (B128534) to yield 2-substituted-4,5-dihydrothiazol-4-ols. scite.ai The reaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with ambident N,S-nucleophiles has also been reported to yield 2-N-substituted 4,5-dihydrothiazole derivatives. researchgate.net

Furthermore, base-induced cyclization of active methylene (B1212753) isocyanides with methyl dithiocarboxylates provides an efficient route to 4,5-disubstituted thiazoles, which could potentially be reduced to the desired dihydrothiazole. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Key Features |

| Thioamide | 1,4-Dithiane-2,5-diol | 2-Substituted-4,5-dihydrothiazol-4-ol | [3+2] Annulation reaction. scite.ai |

| N-Allylthiourea derivative | Acid or Halogen | 2-Amino-4,5-dihydrothiazole derivative | Intramolecular cyclization. nih.gov |

| Active Methylene Isocyanide | Methyl Dithiocarboxylate | 4,5-Disubstituted Thiazole | Base-induced cyclization. organic-chemistry.org |

Coupling Strategies for Azetidinyl and Dihydrothiazolyl Moieties

Advanced Synthetic Techniques and Sustainable Chemistry Considerations

Modern synthetic methodologies offer efficient and environmentally benign alternatives to traditional synthetic routes.

Microwave-Assisted Synthesis in Heterocyclic Compound Preparation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. ijpsjournal.comscite.ainih.gov This technique can be particularly advantageous for the synthesis of this compound, potentially reducing reaction times from hours to minutes and often leading to cleaner reactions with fewer byproducts. organic-chemistry.org

Microwave irradiation has been successfully employed in the synthesis of various nitrogen-containing heterocycles, including azetidines and pyrrolidines from cyclic sulfates and primary amines. morressier.com The cyclization of ammonio-alkyl sulfates under microwave heating provides the corresponding azetidines in good yields. morressier.com Similarly, the synthesis of N-heterocyclic carbene precursors has been significantly expedited using microwave assistance. organic-chemistry.org The application of microwave energy to the coupling of azetidin-3-ol (B1332694) and a dihydrothiazole derivative could therefore be a highly effective strategy.

The following table highlights the advantages of microwave-assisted synthesis for various heterocyclic compounds:

| Heterocycle | Synthetic Method | Reaction Time (Microwave) | Yield (Microwave) | Reference |

| Azetidines/Pyrrolidines | Cyclization of ammonio-alkyl sulfates | Not specified | Good | morressier.com |

| 1,3-diarylimidazolinium chlorides | Cyclization of N,N′-diarylethylenediamines | < 5 minutes | up to 98% | organic-chemistry.org |

| Substituted pyrroles | Multicomponent reaction | Not specified | Average to good | nih.gov |

Biocatalytic and Chemo-Enzymatic Approaches in Azetidine and Thiazole Synthesis

Biocatalysis and chemo-enzymatic methods are gaining prominence in organic synthesis due to their high selectivity and mild reaction conditions. Enzymes can be employed for the stereoselective synthesis of chiral building blocks, which is particularly relevant for the synthesis of enantiomerically pure this compound.

For the azetidine moiety, biocatalytic methods for the kinetic resolution of precursors like 3-hydroxy-3-phenylpropanonitrile using lipases have been developed, which is a crucial step in the synthesis of some chiral compounds. nih.gov While not directly synthesizing the azetidine ring, this demonstrates the potential of enzymes in preparing chiral precursors.

In the context of thiazole synthesis, while direct enzymatic synthesis of the dihydrothiazole ring is less common, chemo-enzymatic strategies can be employed. This could involve the enzymatic resolution of a key intermediate or the use of enzymes to catalyze a specific transformation in the synthetic sequence with high regio- and stereoselectivity. For example, lipase-catalyzed transesterification can be used for the kinetic resolution of racemic mixtures. nih.gov

The integration of chemical and enzymatic steps can lead to more efficient and sustainable synthetic routes. thieme-connect.de

Analytical Methodologies for Structural Confirmation in Synthetic Research

Spectroscopic methods are paramount for elucidating the structural backbone of a molecule. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer detailed insights into the chemical environment of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are critical for determining the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of both the azetidine and dihydrothiazole rings. The protons on the azetidine ring would likely appear as multiplets due to spin-spin coupling. Specifically, the proton attached to the carbon bearing the hydroxyl group (CH-OH) would be anticipated in a distinct region of the spectrum. The methylene protons of the azetidine ring would also exhibit characteristic shifts. For the dihydrothiazole ring, the methylene protons adjacent to the sulfur and nitrogen atoms would produce signals in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each carbon atom in the molecule. The carbon atom attached to the hydroxyl group in the azetidine ring would resonate at a specific chemical shift, and the carbons of the dihydrothiazole ring would also have characteristic resonances. The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronegativity of the neighboring atoms (N, S, O), providing crucial information about the molecular structure. While specific spectral data for the title compound is not published, studies on similar azetidine derivatives provide expected ranges for these signals. researchgate.netjmchemsci.comwisdomlib.orgniscpr.res.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-N stretching vibrations of the azetidine and dihydrothiazole rings would likely appear in the 1200-1350 cm⁻¹ region. The C=N stretching of the dihydrothiazole ring would be observed around 1600-1650 cm⁻¹. The presence of C-S stretching vibrations, typically weak, would be expected in the 600-800 cm⁻¹ range. The analysis of IR spectra of related azetidine and thiazole compounds supports these expected absorption regions. researchgate.netjmchemsci.comnih.gov

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₆H₁₀N₂OS, the expected monoisotopic mass is approximately 158.05 g/mol . utq.edu.iq

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would also offer structural information. For instance, cleavage of the bond between the two ring systems or fragmentation within the rings would produce characteristic fragment ions, further corroborating the proposed structure. While specific mass spectral data for this compound is not detailed in the available literature, analysis of related structures provides a basis for predicting its fragmentation behavior. nih.gov

Chemical Reactivity and Derivatization of 1 4,5 Dihydrothiazol 2 Yl Azetidin 3 Ol

Functional Group Transformations on the Azetidin-3-ol (B1332694) Moiety

The azetidin-3-ol portion of the molecule is a primary site for chemical modification, involving reactions of the secondary alcohol and substitution at the strained ring.

Reactions Involving the Hydroxyl Group (e.g., Sulfonation, Esterification)

The secondary hydroxyl group on the azetidine (B1206935) ring is a key functional handle for derivatization. It can be readily converted into a better leaving group, facilitating subsequent nucleophilic substitution reactions.

Sulfonation: The hydroxyl group can be transformed into sulfonate esters, such as tosylates (OTs) or mesylates (OMs), which are excellent leaving groups. This is typically achieved by reacting the alcohol with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine. chemistrysteps.commasterorganicchemistry.com The conversion of the hydroxyl group to a sulfonate is crucial because the hydroxide ion (⁻OH) itself is a poor leaving group. chemistrysteps.com The resulting sulfonate esters are stable and can be isolated before being used in further reactions. This process does not break the C-O bond of the alcohol, meaning the stereochemistry at the carbon atom is retained during the sulfonation step. libretexts.org A general scheme for this transformation is presented below.

| Reagent | Product | Leaving Group |

| p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | Tosylate anion |

| Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | Mesylate anion |

| Trifluoromethanesulfonyl chloride (TfCl) | Triflate (-OTf) | Triflate anion |

This interactive table shows common sulfonylating agents and the resulting sulfonate esters.

Esterification: Standard esterification procedures can also be applied to the hydroxyl group. Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis, would yield the corresponding esters. These reactions convert the hydroxyl group into an ester functionality, altering the molecule's steric and electronic properties.

Nucleophilic Substitution Reactions at the Azetidine Ring

Once the hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, the carbon atom to which it is attached becomes susceptible to nucleophilic attack. These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C-3 position of the azetidine ring. libretexts.org

This strategy is fundamental for introducing a variety of functional groups at the 3-position. A prominent example is the synthesis of the corresponding thiol derivative, 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol. nih.govsigmaaldrich.com A patented process describes the preparation of this thiol, which serves as a valuable intermediate for carbapenem (B1253116) antibiotics. google.com The synthesis involves activating the hydroxyl group and subsequent displacement by a sulfur nucleophile, such as a thioacetate, followed by hydrolysis.

The general sequence for nucleophilic substitution is as follows:

Activation of the Hydroxyl Group: Conversion to a sulfonate ester (mesylate or tosylate).

Nucleophilic Displacement: Reaction with a suitable nucleophile (e.g., NaN₃, NaCN, R-SNa) to displace the sulfonate group.

This two-step process allows for the introduction of azides, nitriles, thiols, and other functionalities, thereby creating a diverse library of C-3 substituted azetidine derivatives.

Modifications and Functionalization of the Dihydrothiazole Ring

The 1-(4,5-dihydrothiazol-2-yl) fragment is a cyclic guanidine analogue. The reactivity of this system is centered on the endocyclic and exocyclic nitrogen atoms and the C-5 position of the ring.

The exocyclic nitrogen, which is part of the azetidine ring, is tertiary and generally less reactive. However, the endocyclic nitrogen of the dihydrothiazole ring and the C-5 position can be targets for modification. For instance, reactions typical for 2-aminothiazoles, such as acylation with acid chlorides or anhydrides, can potentially occur at the endocyclic nitrogen, though this might require specific reaction conditions due to the existing substitution. nih.govmdpi.com

Furthermore, the guanidine group within the structure can be modified. Methods developed for the functionalization of guanidine groups in peptides, such as N-methylation or acylation, could be adapted after appropriate protection-deprotection strategies. nih.gov Electrophilic substitution, such as nitrosation, has been reported to occur at the C-5 position of the 2-aminothiazole ring system, suggesting a potential route for introducing functional groups at this position. researchgate.net

Synthesis of Analogues and Derivatives of 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol

The synthesis of analogues can be achieved by introducing substituents on either the azetidine or the dihydrothiazole ring, allowing for a systematic exploration of the chemical space around the core scaffold.

Introduction of Diverse Substituents on the Azetidine Ring

Substituents can be introduced on the azetidine ring either by starting with a pre-functionalized azetidine precursor or by modifying the ring post-synthesis. General methods for the synthesis of substituted azetidines are well-established. nih.govresearchgate.net For example, starting with substituted epichlorohydrins, one can synthesize a variety of 1-substituted azetidin-3-ol derivatives. google.com These substituted azetidin-3-ols can then be used as building blocks to construct the final molecule.

Alternatively, derivatization of the azetidine nitrogen is a common strategy. While the nitrogen in the target molecule is already substituted, analogues could be prepared by employing N-substituted azetidin-3-ol precursors in the synthesis. This allows for the introduction of a wide array of alkyl or aryl groups at the N-1 position of the azetidine ring, leading to compounds with modified pharmacological profiles.

Diversification of the Dihydrothiazole Heterocycle

The substitution pattern on the dihydrothiazole ring can be varied, primarily at the C-4 and C-5 positions. The classical Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea derivative, is a versatile method for creating substituted 2-aminothiazoles.

By analogy, to create analogues of this compound, one could react 1-(azetidin-3-yl)thiourea with various α-haloketones. The choice of the α-haloketone would determine the substituents at the C-4 and C-5 positions of the resulting dihydrothiazole ring. This approach allows for the introduction of a wide range of alkyl and aryl groups, leading to a diverse set of analogues. nih.gov For example, using substituted 2-bromoacetophenones in the reaction would yield 4-aryl substituted derivatives.

| α-Haloketone Precursor | Resulting Substituent(s) on Dihydrothiazole Ring |

| 1-Bromo-2-propanone | 4-Methyl |

| 2-Bromoacetophenone | 4-Phenyl |

| 3-Bromobutan-2-one | 4,5-Dimethyl |

| Desyl chloride (2-chloro-1,2-diphenylethan-1-one) | 4,5-Diphenyl |

This interactive table illustrates how different α-haloketone precursors can be used to introduce various substituents onto the dihydrothiazole ring.

This synthetic flexibility enables the generation of libraries of compounds with modified properties, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Creation of Hybrid Molecules Incorporating the this compound Scaffold

The strategic design of hybrid molecules, which involves the covalent linking of two or more distinct pharmacophoric units, has emerged as a powerful approach in modern drug discovery. This strategy aims to develop novel chemical entities with potentially improved affinity, efficacy, and selectivity, or a modulated pharmacokinetic profile. The scaffold of this compound presents a unique and attractive starting point for the creation of such hybrid molecules. This is primarily due to the presence of a reactive secondary alcohol on the azetidine ring, which serves as a versatile handle for derivatization and the introduction of other molecular fragments.

The primary routes for derivatization of the this compound scaffold to generate hybrid molecules involve the functionalization of the 3-hydroxyl group. The most common and synthetically accessible transformations are esterification and etherification reactions. These reactions allow for the introduction of a wide variety of molecular fragments, ranging from simple alkyl or aryl groups to more complex heterocyclic and pharmacologically active moieties.

Esterification of the Azetidin-3-ol Moiety

One of the most widely used methods for esterification under mild conditions is the Steglich esterification . This reaction typically utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). nih.gov The reaction proceeds under neutral and mild conditions, which is advantageous for substrates that may be sensitive to harsh acidic or basic environments. nih.gov

The general reaction scheme for the Steglich esterification of this compound with a generic carboxylic acid (R-COOH) is depicted below:

Scheme 1: Steglich Esterification of this compound

This methodology allows for the incorporation of a wide array of carboxylic acid-containing molecules, including but not limited to:

Aryl and Heteroaryl Carboxylic Acids: To introduce aromatic systems that can participate in π-stacking or other non-covalent interactions with biological targets.

Aliphatic Carboxylic Acids: To modulate the lipophilicity and pharmacokinetic properties of the hybrid molecule.

Bioactive Carboxylic Acids: To combine the this compound scaffold with a known pharmacophore, potentially leading to synergistic or additive effects.

The following interactive data table provides hypothetical examples of hybrid molecules that could be synthesized via esterification, showcasing the versatility of this approach.

| Carboxylic Acid Moiety (R-COOH) | Resulting Hybrid Molecule Name | Potential Rationale for Hybridization |

| Benzoic Acid | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-yl benzoate | Introduction of a simple aromatic ring to explore structure-activity relationships. |

| Nicotinic Acid | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-yl nicotinate | Incorporation of a pyridine ring, a common motif in medicinal chemistry. |

| Ibuprofen | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-yl 2-(4-isobutylphenyl)propanoate | Combination with a known nonsteroidal anti-inflammatory drug (NSAID) to create a potential dual-action agent. |

| Valproic Acid | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-yl 2-propylpentanoate | Hybridization with an anticonvulsant drug to explore novel neurological activities. |

Etherification of the Azetidin-3-ol Moiety

Ether linkages offer another robust strategy for the creation of hybrid molecules from the this compound scaffold. Ethers are generally more stable to hydrolysis than esters, which can be advantageous for in vivo applications. A common method for the synthesis of ethers from alcohols is the Williamson ether synthesis . This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group (typically a halide) from an alkyl or aryl halide.

The hydroxyl group of this compound can be deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic intermediate can then be reacted with a variety of electrophiles (R-X, where X is a leaving group like Br, I, or OTs) to yield the desired ether-linked hybrid molecule.

Scheme 2: Williamson Ether Synthesis with this compound

This synthetic route enables the introduction of a diverse range of functionalities, including:

Substituted Benzyl Groups: To introduce aromatic rings with various substitution patterns for probing interactions with biological targets.

Long-Chain Alkyl Groups: To systematically modify the lipophilicity of the molecule.

Heterocyclic Moieties: To link the core scaffold to other pharmacologically relevant heterocyclic systems.

The following interactive data table illustrates hypothetical examples of hybrid molecules that could be synthesized through etherification.

| Electrophile (R-X) | Resulting Hybrid Molecule Name | Potential Rationale for Hybridization |

| Benzyl Bromide | 1-(1-Benzylazetidin-3-yloxy)-4,5-dihydrothiazole | Introduction of a benzyl group to enhance binding affinity through hydrophobic interactions. |

| 4-Fluorobenzyl Chloride | 1-(1-((4-Fluorobenzyl)oxy)azetidin-3-yl)-4,5-dihydrothiazole | Incorporation of a fluorine atom, a common bioisostere in drug design. |

| 2-(Bromomethyl)quinoline | 1-((Quinolin-2-ylmethoxy)azetidin-3-yl)-4,5-dihydrothiazole | Fusion with a quinoline (B57606) moiety, a privileged scaffold in medicinal chemistry. |

| 1-Bromohexane | 1-((Hexyloxy)azetidin-3-yl)-4,5-dihydrothiazole | Increasing the lipophilicity to potentially improve membrane permeability. |

Applications in Medicinal Chemistry and Biological Research Derived from the Compound

Role as a Key Intermediate in the Synthesis of Therapeutically Relevant Compounds

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, imparts a degree of molecular rigidity and specific stereochemical properties that are desirable in drug design. nih.govresearchgate.net When combined with a dihydrothiazole moiety, it forms a versatile scaffold that serves as a crucial starting point or intermediate for more complex molecules. nih.gov

The most prominent application of the 1-(4,5-dihydrothiazol-2-yl)azetidin-3-ol scaffold is in the synthesis of advanced beta-lactam antibiotics, particularly those in the carbapenem (B1253116) class. researchgate.net Carbapenems are broad-spectrum antibiotics used to treat severe bacterial infections, and their efficacy is often linked to their unique structural features. semanticscholar.org

The compound serves as a critical precursor to Tebipenem , a potent oral carbapenem antibiotic. portico.org In the synthesis of Tebipenem Pivoxil, the orally available prodrug of Tebipenem, a thiol derivative, 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine , is required. researchgate.netgoogle.com This thiol intermediate, which is directly derivable from this compound, is coupled with a carbapenem core structure. portico.orggoogle.com This condensation reaction creates the final complex molecule, where the azetidine-thiazoline group at the C-2 position is crucial for the drug's potent, broad-spectrum antibacterial activity. nih.gov The synthesis process involves reacting the thiol intermediate with a phosphoryl-oxy-carbapenem or a similar activated carbapenem backbone to form the final product. researchgate.netportico.org This strategic use of the azetidine-thiazoline moiety highlights its importance as an indispensable building block in manufacturing clinically significant antibiotics. google.com

Beyond its role in antibiotic synthesis, the azetidine scaffold is a valuable starting point for a diverse range of other bioactive compounds. nih.gov The inherent strain and unique geometry of the azetidine ring make it an attractive component for creating novel molecular frameworks in drug discovery. researchgate.net

The versatility of azetidine-based intermediates is demonstrated in their use for synthesizing compounds with different therapeutic targets. For instance, azetidine derivatives are key intermediates in the synthesis of Baricitinib , a Janus kinase (JAK) inhibitor used for its potent anti-inflammatory activity in treating rheumatoid arthritis. nih.gov While not containing the thiazoline (B8809763) group, this illustrates the broader utility of the azetidine core in medicinal chemistry. nih.gov Furthermore, research has shown that incorporating azetidine scaffolds into known drug structures, such as the anticancer agent Sonidegib, can lead to novel analogs with high activity. researchgate.net This adaptability underscores the potential of this compound and its derivatives to serve as intermediates for various small molecules targeting conditions from inflammation to cancer. nih.govresearchgate.net

Exploration of Biological Activities in Compounds Containing the Azetidine-Thiazoline Scaffold

The combination of the azetidine and thiazoline rings into a single scaffold creates a pharmacophore with a wide spectrum of biological activities. mdpi.comnih.gov Researchers have extensively explored derivatives of this scaffold, revealing significant potential in antimicrobial, anticancer, and anti-inflammatory applications. nih.govresearchgate.net The thiazole (B1198619) ring itself is a component of numerous FDA-approved drugs, noted for its diverse pharmacological effects. nih.govmdpi.com

The thiazole and thiazoline structural motifs are well-established components of compounds with potent antimicrobial properties. mdpi.comexlibrisgroup.com When joined with an azetidine ring, the resulting scaffold has been the subject of significant research into new antibacterial and antifungal agents. nih.gov

Studies have shown that thiazoline derivatives can exhibit significant antimicrobial activity on their own and can also act synergistically with existing antibiotics to combat multidrug-resistant (MDR) bacteria. nih.gov For example, certain thiazoline compounds were found to be effective against MDR Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 32 μg/mL. nih.gov Other research into thiazole derivatives has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. mdpi.comjmchemsci.com The development of monocyclic β-lactams functionalized with thiazole groups has also yielded compounds with improved potency against clinically relevant bacterial strains compared to established drugs. semanticscholar.org

Table 1: Selected Antimicrobial Studies on Thiazoline/Thiazole-Containing Scaffolds

| Scaffold/Compound Class | Target Microorganism | Key Finding | Reference |

|---|---|---|---|

| Thiazoline Derivatives (e.g., 2-amino-2-thiazoline) | MDR Staphylococcus aureus | Showed significant antimicrobial activity (MIC: 32 μg/mL) and synergistic effects with conventional antibiotics. | nih.gov |

| Thiazole Derivatives | S. aureus, E. coli, C. albicans | Demonstrated strong antibacterial activity with MIC values as low as 4.88 µg/mL against S. aureus. | mdpi.com |

| Monocyclic β-lactams with Thiazole-Amidine Groups | Gram-negative bacteria (e.g., E. coli, K. pneumoniae) | Exhibited higher potency (MIC: 0.25-8 µg/mL) against various strains compared to reference drugs Aztreonam and Ceftazidime. | semanticscholar.org |

| Thiazolyl-Pyridazinediones | S. aureus, B. subtilis | Novel compounds showed potent activity against antibiotic-resistant Gram-positive bacteria. | mdpi.com |

The thiazole nucleus is a fundamental component of several clinically used anticancer drugs, including Dasatinib and Ixabepilone. nih.gov Consequently, the azetidine-thiazoline scaffold and its analogs have been a fertile ground for the discovery of new antiproliferative agents. nih.govresearchgate.net These compounds have been shown to inhibit cancer cell growth through various mechanisms, such as inducing apoptosis and arresting the cell cycle. mdpi.comresearchgate.net

A notable example is fluorizoline , a compound built on a fluorinated thiazoline scaffold, which induces apoptosis in a wide range of cancer cell lines by directly binding to prohibitins. researchgate.net Other studies have synthesized novel thiazole derivatives that show potent cytotoxicity against human cancer cell lines. For instance, certain benzylideneiminophenylthiazole analogs demonstrated broad-spectrum antiproliferative effects against T-24 (bladder), MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cells, with IC50 values in the low micromolar range. researchgate.net Further research has identified thiazole derivatives that inhibit the growth of MCF-7 and HepG2 cells by arresting the cell cycle and activating apoptosis. mdpi.com

Table 2: Selected Anticancer Studies on Thiazoline/Thiazole-Containing Scaffolds

| Scaffold/Compound Class | Cancer Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| Fluorinated Thiazoline (Fluorizoline) | Various cancer cell lines | Induces p53-independent apoptosis by targeting prohibitins (PHB). | researchgate.net |

| Benzylideneiminophenylthiazole Analogues | SKOV-3, HepG2, A549, MCF-7, T-24 | Displayed significant and broad-spectrum antiproliferative activity (IC50 range: 7.84 to 55.88 μM). | researchgate.net |

| Hydrazinyl-Thiazole Derivatives | MCF-7 (Breast), HepG2 (Liver) | Potent antiproliferative activity (IC50 = 2.57 µM on MCF-7) and induced cell cycle arrest at the G1/S phase. | mdpi.com |

| Imidazothiazine Hybrids | HepG2 (Liver), MCF-7 (Breast), PC-3 (Prostate) | Exerted promising anticancer activity, particularly compounds with electron-donating groups. | ekb.eg |

Compounds featuring azetidine and thiazole rings have also been investigated for their potential to treat inflammation and pain. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but can have significant side effects, driving the search for new anti-inflammatory agents. nih.gov The structural rigidity and chemical properties of the azetidine-thiazoline scaffold make it a promising candidate for this area of research.

Studies have focused on synthesizing novel derivatives and evaluating their ability to reduce inflammation in established models. For example, a series of quinoline (B57606) derivatives incorporating an azetidinone scaffold showed potent anti-inflammatory and analgesic activities in carrageenan-induced rat paw edema and Eddy's hot plate models, respectively. nih.gov Another study demonstrated that thiazoline-2-thione derivatives possess significant anti-inflammatory potential by inhibiting the denaturation of bovine serum albumin (BSA), a key process associated with inflammation. mdpi.com These findings indicate that the azetidine-thiazoline scaffold is a viable framework for developing new anti-inflammatory and analgesic drugs. nih.gov

Table 3: Selected Anti-inflammatory Studies on Azetidine/Thiazoline Scaffolds

| Scaffold/Compound Class | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| Quinoline Derivatives with Azetidinone Scaffold | Carrageenan-induced rat paw edema (anti-inflammatory); Eddy's hot plate (analgesic) | Certain derivatives exhibited significant anti-inflammatory and analgesic activity. | nih.gov |

| Thiazoline-2-thione Derivatives | Inhibition of Bovine Serum Albumin (BSA) denaturation | Effectively inhibited protein denaturation, indicating significant potential as anti-inflammatory agents. | mdpi.com |

| Azetidine Intermediate for Baricitinib | JAK1/JAK2 Inhibition | The azetidine moiety is a key component of Baricitinib, a drug with potent anti-inflammatory activity. | nih.gov |

Antiviral Research

The thiazole and thiazolidinone cores, fundamental components of derivatives related to this compound, are prominent in the development of novel antiviral agents. researchgate.net The inherent ability of the thiazole ring to engage in various biological interactions has made it a "wonder nucleus" in pharmaceutical applications. researchgate.net

Research has demonstrated that substituted aminothiazole derivatives are promising scaffolds for developing compounds with potential activity against Influenza A. mdpi.comktu.edu For instance, a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring exhibited significant antiviral activity against the PR8 influenza A strain, comparable to established drugs like oseltamivir (B103847) and amantadine. mdpi.comktu.edu The structural modifications on the thiazole ring system are crucial for this activity.

Furthermore, screening of various 4-thiazolidinone (B1220212) derivatives has identified compounds with notable activity against the Varicella-Zoster Virus (VZV). researchgate.net Specifically, certain propionic and succinic acid derivatives of 4-oxo-2-thioxothiazolidine were identified as hit compounds with selective anti-VZV activity. researchgate.net The development of camphor-derived iminothiazolidine-4-ones and 2,3-dihydrothiazoles has also yielded promising agents active against both the vaccinia virus and the Marburg virus. mdpi.com

Table 1: Antiviral Activity of Selected Thiazole and Thiazolidinone Derivatives

| Compound Class | Virus | Key Findings | Reference |

|---|---|---|---|

| Aminothiazole Derivatives | Influenza A (PR8 strain) | A derivative with a 4-trifluoromethylphenyl substituent showed activity comparable to oseltamivir and amantadine. | mdpi.comktu.edu |

| 4-Thiazolidinone Derivatives | Varicella-Zoster Virus (VZV) | Propionic and succinic acid derivatives of 4-oxo-2-thioxothiazolidine displayed marked anti-VZV activity. | researchgate.net |

| Camphor-derived Thiazolidinones | Vaccinia virus, Marburg virus | New agents were found to be active against both viruses. | mdpi.com |

| Thiazole Compounds (General) | Various Viruses | Thiazole-containing compounds have shown a wide range of antiviral activities against viruses such as HIV, HCV, and influenza. | researchgate.net |

Antioxidant Activity Studies

In addition to antiviral properties, many thiazole and thiazolidinone derivatives have demonstrated significant antioxidant potential. The search for compounds that possess both antimicrobial and antioxidant activities is a key area of research, as antioxidants can mitigate cellular toxicity associated with disease states. ktu.edu

Studies on novel aminothiazole derivatives revealed that compounds with substituents like 4-chlorophenyl, 4-trifluoromethylphenyl, and phenyl on the thiazole ring possess antioxidant activity, as demonstrated by DPPH, reducing power, and FRAP methods. mdpi.comktu.edu Similarly, a series of N3-substituted thiazolo[4,5-b]pyridine-2-ones were synthesized and found to have potent antioxidant activities, with some compounds being more potent than existing antioxidants. biointerfaceresearch.com The presence of methoxy (B1213986) moieties on a benzene (B151609) ring at the N3 position of the core heterocycle was found to enhance antioxidant activity. biointerfaceresearch.com

Furthermore, research into 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with the thiazole core, has also yielded compounds with excellent antioxidant activity. One particular N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine derivative showed antioxidant activity exceeding that of a standard drug. nih.gov

Table 2: Antioxidant Activity of Selected Thiazole-Related Derivatives

| Compound Class | Key Findings | Reference |

|---|---|---|

| Aminothiazole Derivatives | Derivatives with various phenyl substituents demonstrated antioxidant activity through multiple standard assays. | mdpi.comktu.edu |

| Thiazolo[4,5-b]pyridine-2-ones | N3-substituted derivatives, particularly those with methoxy groups, showed enhanced antioxidant potential. | biointerfaceresearch.com |

| 1,3,4-Thiadiazole Derivatives | A specific derivative exhibited superior antioxidant activity compared to a standard reference drug. | nih.gov |

| 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-ones | Certain derivatives exhibited substantial antioxidant capability, a critical feature for bioactive compounds. | mdpi.com |

Emerging Biological Activities (e.g., Antidiabetic, Enzyme Modulation)

The structural framework of this compound is related to scaffolds that have shown promise in other therapeutic areas, notably in the management of diabetes and in the modulation of specific enzymes.

Antidiabetic Activity: Several studies have highlighted the potential of thiazolidinone and azetidin-2-one (B1220530) derivatives as antidiabetic agents. scielo.brresearchgate.net One therapeutic strategy for diabetes involves inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to decrease post-meal hyperglycemia. nih.gov A series of 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues were synthesized and found to exhibit considerable inhibitory activity toward both α-amylase and α-glucosidase. mdpi.com One compound, in particular, showed more potent inhibition of both enzymes compared to the reference drug, acarbose. mdpi.com Similarly, novel hydroxytriazenes based on sulfa drugs, which can incorporate a thiazole moiety, have also been investigated for their α-glucosidase and α-amylase inhibition. nih.gov

Enzyme Modulation: Beyond diabetes-related enzymes, derivatives with similar core structures have been found to modulate other key enzymes. For example, a series of 2-thiazol-2-yl-1,3,4-oxadiazole derivatives were designed as inhibitors of pyruvate (B1213749) kinase (PK), a potential fungicidal target. One such derivative showed significantly better inhibition of Rhizoctonia solani PK compared to the lead compound. nih.gov Furthermore, certain 1,2,4-triazole-3-thione derivatives have been shown to be potent inhibitors of urease. nih.gov In another area of research, the chemical modulation of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold led to the discovery of a novel inhibitor of the NLRP3 inflammasome, a key component in inflammatory pathways. researchgate.net

Table 3: Emerging Biological Activities of Related Heterocyclic Compounds

| Activity | Compound Class | Target | Key Findings | Reference |

|---|---|---|---|---|

| Antidiabetic | 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-ones | α-Amylase, α-Glucosidase | A lead compound showed more potent inhibition of both enzymes than acarbose. | mdpi.com |

| Antidiabetic | Thiazolidinone Derivatives | Not specified | A series of N'-[3-(phenyl)-4-oxo-1,3-thioazolidin-2-ylidine]-2-(pyrazin-2-yloxy)acetohydrazides showed good antidiabetic activity. | researchgate.net |

| Enzyme Inhibition | 2-Thiazol-2-yl-1,3,4-oxadiazoles | Pyruvate Kinase (PK) | A derivative was identified as a highly active fungicidal lead with strong binding to RsPK. | nih.gov |

| Enzyme Inhibition | 1,2,4-Triazole-3-thiones | Urease | Certain derivatives exhibited potent urease inhibitory activities. | nih.gov |

| Enzyme Modulation | Benzo[d]imidazole-2-one Derivatives | NLRP3 Inflammasome | A novel inhibitor of NLRP3-dependent pyroptosis was identified. | researchgate.net |

Molecular Target Identification and Mechanism of Action Studies

Understanding the specific molecular targets and mechanisms of action is crucial for the rational design and optimization of therapeutic agents. Research on derivatives of this compound has explored their interactions with various proteins, including bacterial enzymes, protein kinases, and cell surface receptors.

Investigations into Penicillin-Binding Protein (PBP) Inhibition

The structural similarity of the azetidinone ring to the β-lactam core of penicillin and carbapenem antibiotics suggests a potential for these compounds to interact with penicillin-binding proteins (PBPs). PBPs are crucial enzymes involved in the synthesis of bacterial cell walls, and their inhibition leads to bacterial cell death. A patent for 2-{[1-(1,3-thiazolin-2-yl)azetidin-3-yl]thio}-carbapenem derivatives indicates the utility of the this compound moiety as a side chain for carbapenem antibiotics. google.com This suggests that the unique structural features of this moiety are being explored to enhance the antibacterial spectrum or other properties of carbapenems, which are known PBP inhibitors. While direct studies on PBP inhibition by this compound itself are not widely published, its incorporation into carbapenem structures strongly implies a role in modulating the interaction with this important class of bacterial enzymes.

Exploration of Kinase Inhibition Profiles (e.g., EGFR)

The epidermal growth factor receptor (EGFR) is a protein kinase that plays a central role in cell growth and proliferation, and its overexpression is a hallmark of many cancers. nih.govnih.gov Consequently, EGFR kinase inhibitors are of great interest as targeted cancer therapies. nih.govnih.gov The thiazole scaffold has been a key component in the design of such inhibitors.

Novel series of 2-(5-aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one and hybrid thiazolyl/pyrazoline derivatives have been synthesized and evaluated for their inhibitory activity against EGFR. nih.govnih.gov Several of these compounds exhibited potent anti-proliferative effects against lung and breast cancer cell lines, which was attributed to their EGFR kinase inhibition. nih.govnih.gov Molecular docking studies have further elucidated the binding of these derivatives to the ATP-binding site of EGFR, highlighting the key interactions that lead to inhibition. ajchem-a.com For instance, N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide (B32628) derivatives have shown strong binding affinities to the EGFR kinase domain in computational models. ajchem-a.com The development of radiolabeled EGFR inhibitors, such as those labeled with Iodine-124, also underscores the potential of these scaffolds in molecular imaging for cancer diagnostics. huji.ac.il

Table 4: EGFR Kinase Inhibition by Thiazole-Containing Compounds

| Compound Series | Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-ones | A549 (lung), T-47D (breast) | Potent anti-proliferative action linked to EGFR kinase inhibition. | nih.govnih.gov |

| N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide derivatives | N/A (in silico) | Molecular docking showed strong binding affinities to the EGFR ATP-binding site. | ajchem-a.com |

| Iodine-124 labeled quinazoline (B50416) derivatives | N/A (in vitro) | α-chloro-acetamide and 4-dimethylamino-but-2-enoic amide derivatives showed high potency toward EGFR with an irreversible inhibition effect. | huji.ac.il |

| Fatty Acid Glucoside (from Ficus benghalensis) | RAW 264.7 macrophages | Inhibited the EGFR/Akt/PI3K signaling pathway, suggesting anti-inflammatory potential. | mdpi.com |

Enzyme Modulation and Inhibition Mechanisms

The therapeutic potential of derivatives of this compound is largely attributed to their ability to modulate the activity of specific enzymes. Research into this area has highlighted that this chemical structure is a valuable starting point for designing potent and selective inhibitors for enzymes implicated in a variety of diseases.

The primary mechanism through which many of these compounds exert their effect is competitive inhibition. In this process, the inhibitor molecule, which bears a structural resemblance to the enzyme's natural substrate, binds to the active site of the enzyme. This occupation of the active site by the inhibitor prevents the substrate from binding, thereby blocking the enzyme's catalytic function and disrupting the associated biological pathway. The effectiveness and specificity of the inhibitor are determined by the affinity and selectivity of its binding to the enzyme's active site.

To enhance the interaction with the target enzyme's active site, systematic structural modifications have been made to the this compound core. For example, the addition of different chemical groups to the azetidine ring or the thiazoline moiety can result in stronger binding. This is achieved through the formation of additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with key amino acid residues in the active site. These structure-activity relationship (SAR) studies are crucial for refining the design of the inhibitor to achieve maximum potency and selectivity.

Preclinical Efficacy Studies in Disease Models (Non-Human)

The promising results from enzyme inhibition studies have led to comprehensive preclinical evaluations of compounds derived from this compound. These studies in non-human models are essential for establishing proof-of-concept and providing a solid foundation for further development.

In Vitro Cellular Assays and Biochemical Profiling

The initial phase of preclinical assessment involves a series of in vitro cellular assays and biochemical profiling. These laboratory tests are designed to confirm that the compound's mechanism of action, as observed in isolated enzyme systems, translates to a functional effect within a more complex cellular environment.

For instance, in the field of oncology, derivatives of this compound have been tested for their ability to inhibit the growth of various cancer cell lines. The data from these studies often show a dose-dependent inhibition of cell proliferation. A key metric derived from this data is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. This value is instrumental in comparing the potency of different chemical analogs.

Biochemical profiling in these studies often includes techniques like Western blotting to confirm the downstream effects of enzyme inhibition. For example, if the target enzyme is a kinase, researchers would analyze the phosphorylation levels of its known substrates within the treated cells to verify the inhibitor's effect.

Interactive Data Table: In Vitro Efficacy of a Representative Derivative

The following table displays hypothetical in vitro data for a representative compound derived from this compound against several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 12.5 |

| A549 | Lung Carcinoma | 25.8 |

| MCF7 | Breast Adenocarcinoma | 38.2 |

| U-87 MG | Glioblastoma | 18.9 |

In Vivo Proof-of-Concept Studies in Relevant Animal Models

Following encouraging in vitro results, the most promising compounds are advanced to in vivo studies using animal models of disease. These studies are critical for evaluating a compound's efficacy, as well as its pharmacokinetic (how the body processes the compound) and pharmacodynamic (how the compound affects the body) properties in a living organism.

In cancer research, a frequently used in vivo model is the tumor xenograft model. In this model, human cancer cells are implanted into immunocompromised mice, which then develop tumors. These mice are subsequently treated with the test compound, and the growth of the tumors is monitored over a set period. The efficacy of the compound is determined by its ability to slow or halt tumor progression when compared to a control group that does not receive the treatment.

For example, a study might involve treating mice with HCT116 colon cancer xenografts with a derivative of this compound. The primary outcome of such a study would be the measurement of tumor volume over the course of the treatment. A statistically significant reduction in tumor growth in the treated group would provide strong evidence for the compound's proof-of-concept.

These in vivo studies provide indispensable data to support the continued development of these compounds as potential therapeutic agents. A strong correlation between in vitro potency and in vivo efficacy is a key indicator of a promising drug candidate.

Structure Activity Relationship Sar Studies of 1 4,5 Dihydrothiazol 2 Yl Azetidin 3 Ol Derivatives

Methodological Approaches to SAR Investigations in Heterocyclic Systems

The investigation of structure-activity relationships in heterocyclic systems like 1-(4,5-dihydrothiazol-2-yl)azetidin-3-ol derivatives employs a variety of methodological approaches. These strategies are designed to systematically probe the chemical space around a lead compound to identify modifications that enhance biological activity and selectivity.

A primary approach is classical medicinal chemistry , which involves the synthesis of a series of analogues with systematic variations in their structure. This includes modifying substituents, altering ring sizes, and introducing or removing functional groups. For instance, in the context of the this compound scaffold, this would involve creating derivatives with different groups on the azetidine (B1206935) and dihydrothiazole rings.

Computational chemistry and molecular modeling play a significant role in modern SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis are used to correlate the physicochemical properties of the compounds with their biological activities. This can help in predicting the activity of unsynthesized compounds and in understanding the key molecular descriptors that govern the pharmacological response. Molecular docking studies can provide insights into the binding interactions between the derivatives and their biological targets, guiding the design of more potent inhibitors.

Another important aspect is the use of bioisosteric replacements . This involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic properties. For example, the hydroxyl group on the azetidine ring could be replaced with other groups to explore different hydrogen bonding interactions.

The synthesis of focused compound libraries through combinatorial chemistry allows for the rapid generation of a large number of derivatives for high-throughput screening. This approach can efficiently explore a wide range of structural diversity around the core scaffold.

Finally, fragment-based drug discovery (FBDD) can be employed. This involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. This approach can be particularly useful for identifying novel interaction points within the target's binding site.

Impact of Azetidine Ring Substitutions on Pharmacological Profile

The azetidine ring is a four-membered saturated heterocycle that can significantly influence the pharmacological properties of a molecule. nih.govnih.gov Substitutions on the azetidine ring of this compound can have a profound impact on its biological activity, selectivity, and pharmacokinetic profile.

The 3-hydroxyl group is a key feature of the parent compound. This group can participate in hydrogen bonding interactions with the biological target. Modification of this group, for example, by esterification, etherification, or replacement with other functional groups like amines or halogens, can modulate the binding affinity and selectivity. The stereochemistry at the C3 position is also a critical factor, as different stereoisomers can exhibit distinct biological activities.

The table below illustrates hypothetical SAR data for substitutions on the azetidine ring, based on general principles of medicinal chemistry.

| Compound | R1 (at C3) | R2 (at C2 or C4) | Biological Activity (IC50, µM) |

| 1 | -OH | H | 1.5 |

| 2 | -OCH3 | H | 5.2 |

| 3 | -NH2 | H | 2.8 |

| 4 | -F | H | 7.1 |

| 5 | -OH | -CH3 | 0.9 |

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends.

From this hypothetical data, one might infer that a hydrogen bond donor at the C3 position is important for activity, and that small alkyl substitutions at other positions could enhance potency by exploiting hydrophobic pockets.

Influence of Dihydrothiazole Ring Modifications on Biological Activity and Selectivity

The 4,5-dihydrothiazole ring is another critical component of the scaffold, and its modification can significantly impact biological activity and selectivity. nih.govresearchgate.net The dihydrothiazole moiety can engage in various non-covalent interactions with the target protein, including hydrogen bonding, hydrophobic interactions, and π-stacking if aromatic substituents are present.

The saturation of the dihydrothiazole ring is also a key feature. Exploring the corresponding unsaturated thiazole (B1198619) derivatives could provide insights into the importance of the three-dimensional shape of the dihydrothiazole ring for biological activity. Aromatic thiazole rings have a different geometry and electronic distribution, which could lead to altered binding modes and pharmacological profiles.

Below is a hypothetical SAR table for modifications on the dihydrothiazole ring.

| Compound | R3 (on Dihydrothiazole Ring) | Ring System | Biological Activity (IC50, µM) |

| 1 | H | 4,5-Dihydrothiazole | 1.5 |

| 6 | 4-CH3 | 4,5-Dihydrothiazole | 0.8 |

| 7 | 4-Cl | 4,5-Dihydrothiazole | 2.1 |

| 8 | H | Thiazole | 3.5 |

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends.

This hypothetical data suggests that small, hydrophobic substituents on the dihydrothiazole ring might be beneficial for activity, while the saturated ring is preferred over the aromatic thiazole ring.

Role of the Inter-Ring Linker and Scaffold Modifications on Activity

Introducing a linker between the two rings, such as a methylene (B1212753) or carbonyl group, would alter the distance and relative orientation of the two heterocyclic systems. This could allow for the exploration of different binding modes and interactions with the target. The flexibility or rigidity of the linker would also play a crucial role in determining the conformational preferences of the molecule.

Scaffold hopping , which involves replacing the azetidine or dihydrothiazole ring with other heterocyclic systems, is another strategy to explore novel chemical space and potentially discover compounds with improved properties. For example, replacing the azetidine ring with a pyrrolidine or piperidine ring could provide insights into the optimal ring size for activity. Similarly, the dihydrothiazole ring could be replaced with other five-membered heterocycles containing different heteroatoms.

A hypothetical SAR table for linker and scaffold modifications is presented below.

| Compound | Linker | Scaffold Modification | Biological Activity (IC50, µM) |

| 1 | Direct Bond | None | 1.5 |

| 9 | -CH2- | None | 4.2 |

| 10 | Direct Bond | Azetidine -> Pyrrolidine | 6.8 |

| 11 | Direct Bond | Dihydrothiazole -> Dihydrooxazole | 8.1 |

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends.

These hypothetical results indicate that the direct linkage and the specific combination of azetidine and dihydrothiazole rings are optimal for the desired biological activity.

Stereochemical Considerations and Their Impact on Biological Potency

Stereochemistry is a critical determinant of biological activity, as biomolecules such as proteins and enzymes are chiral and often exhibit stereospecific interactions with small molecules. mdpi.com For this compound, there are potential stereocenters that can significantly influence its pharmacological properties.

The azetidin-3-ol (B1332694) moiety contains a stereocenter at the C3 position. The (R)- and (S)-enantiomers can have vastly different biological activities. One enantiomer may fit optimally into the binding site of the target, leading to high potency, while the other enantiomer may have a much lower affinity or even interact with off-target proteins, potentially causing side effects. It is therefore essential to synthesize and evaluate the individual enantiomers to determine the eutomer (the more active enantiomer).

Similarly, the 4,5-dihydrothiazole ring can also contain stereocenters, depending on the substitution pattern. The relative stereochemistry of these centers will dictate the three-dimensional shape of the ring and how it presents its substituents for interaction with the target.

The following table provides a hypothetical illustration of the impact of stereochemistry on biological potency.

| Compound | Stereochemistry at Azetidine C3 | Stereochemistry at Dihydrothiazole | Biological Activity (IC50, µM) |

| 1a | (S) | Racemic | 1.5 |

| 1b | (R) | Racemic | 12.3 |

| 1c | (S) | (4R, 5S) | 0.7 |

| 1d | (S) | (4S, 5R) | 3.9 |

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends.

This hypothetical data underscores the importance of controlling stereochemistry, suggesting that the (S)-configuration at the azetidine C3 position and a specific stereochemical arrangement on the dihydrothiazole ring are crucial for high potency.

Future Research Directions and Perspectives for 1 4,5 Dihydrothiazol 2 Yl Azetidin 3 Ol

Development of Novel and More Efficient Synthetic Routes

The synthesis of 1-(4,5-dihydrothiazol-2-yl)azetidin-3-ol and its derivatives is a key area for future research. While a patented process describes the preparation of the related 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine as an intermediate for carbapenem (B1253116) antibiotics, there is room for the development of more versatile and efficient routes. google.com

Future synthetic strategies could focus on:

Convergent Synthesis: Developing a robust method that joins pre-functionalized azetidin-3-ol (B1332694) and 2-substituted-4,5-dihydrothiazole fragments. This could involve the reaction of azetidin-3-ol with a 2-halo- or 2-methylthio-4,5-dihydrothiazole.

Catalytic Methods: Exploring iron or calcium catalysis to activate azetidin-3-ols for reaction with thiazoline-based nucleophiles could provide milder and higher-yielding reaction conditions. morressier.com

Novel Ring-Forming Strategies: Investigating new ways to construct the azetidine (B1206935) or dihydrothiazole ring onto a pre-existing partner fragment. For instance, adapting methods for synthesizing 2-cyanoazetidines from β-amino alcohols could be a viable route. nih.gov

A key challenge in azetidine synthesis has been accessing enantioenriched forms. nih.gov Future work should prioritize the development of asymmetric syntheses to allow for the study of stereo/structure–activity relationships (SSAR). acs.org

Rational Design and Synthesis of Advanced Analogues with Enhanced Bioactivity

The rational design of novel bioactive molecules is a critical and challenging task in drug discovery. nih.gov The this compound scaffold offers multiple points for diversification to enhance bioactivity.

Table 1: Potential Analogue Diversification Strategies

| Scaffold Position | Potential Modifications | Rationale |

| Azetidine Ring (Position 3) | Esterification or etherification of the hydroxyl group. Replacement of the hydroxyl with other functional groups (e.g., amines, halogens). | To modulate polarity, hydrogen bonding capacity, and metabolic stability. |

| Azetidine Ring (Nitrogen) | Introduction of various substituents on the azetidine nitrogen. | To explore interactions with different biological targets and improve pharmacokinetic properties. nih.gov |

| Dihydrothiazole Ring | Substitution at the 4- and 5-positions with alkyl, aryl, or functionalized groups. | To alter the shape and electronics of the molecule, potentially improving binding affinity and selectivity. |

| Aryl Substituents | If an aryl group is introduced, varying its substitution pattern. | A 2'-hydroxy group on a 2-aryl substituent of 4,5-dihydrothiazole analogues has been shown to be crucial for antibacterial activity. nih.gov |

Structure-based drug design (SBDD), based on docking models, can guide the synthesis of these analogues. nih.govx-mol.com For example, if a biological target is identified, computational models can predict which modifications are most likely to improve binding and activity.

Exploration of New Therapeutic Areas for Scaffold-Derived Compounds

The individual components of this compound are associated with a wide range of biological activities, suggesting numerous therapeutic avenues for investigation.

Antibacterial Agents: Both thiazole (B1198619) and azetidine derivatives have shown significant antibacterial and antifungal properties. researchgate.netnih.govnih.gov A notable patent highlights that 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine is a useful intermediate for preparing carbapenem compounds with strong antibacterial activity. google.com Research into 2-aryl-4,5-dihydrothiazole analogues has identified compounds with significant inhibition against various bacteria, with a mechanism suggested to involve the disruption of fatty acid synthesis. nih.gov

Anti-inflammatory and Analgesic Agents: Thiazole and azetidinone-containing compounds have been explored for their anti-inflammatory and analgesic activities. chemisgroup.usnih.gov

Central Nervous System (CNS) Disorders: Azetidine-based scaffolds have been developed for CNS-focused libraries, showing ideal physicochemical properties for this application. nih.govacs.org Specifically, 3-substituted azetidine derivatives have been investigated as triple reuptake inhibitors for potential use as antidepressants. nih.gov

Anticancer and Antiviral Activity: Thiazole derivatives are recognized for a broad spectrum of activities, including antineoplastic and antiretroviral effects. nih.govresearchgate.netresearchgate.net

Enzyme Inhibitors: Azetidine scaffolds have been successfully used to develop potent and selective inhibitors for enzymes like colony-stimulating factor-1 receptor (CSF-1R), which is implicated in various diseases. nih.govx-mol.com

Integration with High-Throughput Screening and Fragment-Based Drug Discovery

Modern drug discovery relies heavily on high-throughput screening (HTS) and fragment-based drug discovery (FBDD) to identify new lead compounds. thermofisher.comnih.gov The this compound scaffold is well-suited for both approaches.

High-Throughput Screening (HTS): A library of diverse analogues based on this scaffold could be synthesized and screened against a wide range of biological targets. nih.govnih.govmdpi.com HTS allows for the rapid testing of thousands of compounds to identify "hits" that can be further optimized. thermofisher.com Focused screening libraries targeting specific enzyme classes or receptor families could also be developed. thermofisher.com

Fragment-Based Drug Discovery (FBDD): The core azetidin-3-ol and dihydrothiazole moieties can be considered valuable fragments. FBDD involves screening small, low-molecular-weight fragments to identify those that bind to a biological target. nih.gov These hits can then be grown or linked to generate more potent lead compounds. acs.org The rigid, three-dimensional nature of the azetidine ring makes it a particularly attractive fragment for exploring new chemical space. acs.org

Table 2: Application in Modern Drug Discovery Techniques

| Technique | Application for this compound |

| High-Throughput Screening (HTS) | Creation of a diverse library of analogues for broad screening against various targets (e.g., kinases, GPCRs, infectious disease targets). thermofisher.com |

| Fragment-Based Drug Discovery (FBDD) | Use of the azetidin-3-ol and dihydrothiazole cores as starting fragments for hit identification and subsequent elaboration into more complex, potent molecules. nih.govacs.org |

Application in Chemical Biology Tools and Probe Development

Beyond therapeutic applications, derivatives of this compound hold promise as chemical biology tools to study biological processes.

Chemical Probes: Active compounds can be modified with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to create chemical probes. These probes can be used to identify the cellular targets of the compounds, visualize their distribution in cells, and study their mechanism of action.

ADC and PROTAC Linkers: Azetidin-3-ol hydrochloride is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a linker for Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com The unique structure of the title compound could be adapted for similar applications in targeted protein degradation or drug delivery.

Modulators of Cellular Development: Thiazole-containing small molecules have been shown to induce the differentiation of human pluripotent stem cells, indicating their potential as tools to control cell fate and development. nih.gov

The exploration of these future research directions will be crucial in unlocking the full potential of the this compound scaffold and its derivatives in both medicinal chemistry and chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.